Methyl 4-chloroquinazoline-8-carboxylate
Overview
Description
Methyl 4-chloroquinazoline-8-carboxylate is an organic compound with the molecular formula C10H7ClN2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including drug discovery, pesticide formulations, and photovoltaic materials.
Biochemical Analysis
Biochemical Properties
Methyl 4-chloroquinazoline-8-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the phosphorylation state of various proteins, thereby affecting their activity and function . Additionally, this compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may inhibit the activity of certain transcription factors, resulting in the downregulation of specific genes. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its ability to catalyze reactions. Furthermore, this compound may interact with DNA or RNA, influencing gene expression by altering the transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, the compound may inhibit or activate enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-chloroquinazoline-8-carboxylate typically involves the reaction of 4-chloroquinazoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline-8-carboxylic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-aminoquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 4-aminoquinazoline-8-carboxylate, 4-thioquinazoline-8-carboxylate.
Oxidation Products: Quinazoline-8-carboxylic acid.
Reduction Products: 4-aminoquinazoline derivatives.
Scientific Research Applications
Methyl 4-chloroquinazoline-8-carboxylate has several scientific research applications:
Chemistry: Used as
Properties
IUPAC Name |
methyl 4-chloroquinazoline-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZALFALOKHBET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590487 | |
Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903130-01-8 | |
Record name | Methyl 4-chloroquinazoline-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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